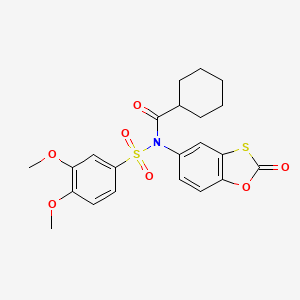

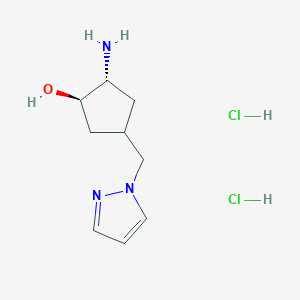

N-(3,4-dimethoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

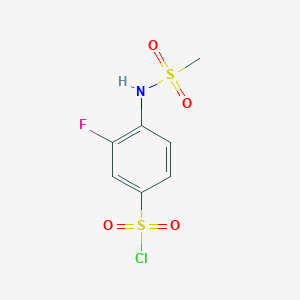

The compound N-(3,4-dimethoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide is a novel sulfonamide derivative that incorporates a biologically active 3,4-dimethoxyphenyl moiety. This structural feature is significant as it is associated with the inhibition of vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in angiogenesis and cancer progression .

Synthesis Analysis

The synthesis of related sulfonamide derivatives has been reported, where various functional groups are introduced to the sulfonamide scaffold to enhance biological activity. For instance, a series of novel sulfonamides were designed and synthesized, with their structures confirmed by various spectroscopic methods, including IR, NMR, and mass spectroscopy . Another approach to synthesizing related compounds involves cyclization reactions of o-carboxyphenyl and o-carbamoylphenyl sulfoxides to yield heterocyclic compounds . Although the exact synthesis of the compound is not detailed, these methods provide insight into potential synthetic routes.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of the 3,4-dimethoxyphenyl moiety is a common feature in compounds with significant anticancer activity . Additionally, the X-ray diffraction method has been used to determine the structure of related sulfonamide-derived ligands, suggesting that a similar approach could be employed to analyze the molecular structure of N-(3,4-dimethoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including cyclization and the formation of metal complexes. The cyclization of sulfoxides to form heterocyclic compounds is one such reaction that could be relevant to the synthesis of the compound . Additionally, sulfonamide-derived ligands have been shown to form stable complexes with transition metals, which could influence the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The synthesized compounds' properties, such as solubility, stability, and reactivity, can be deduced from physical measurements and spectral data . These properties are essential for understanding the pharmacokinetics and pharmacodynamics of the compounds when evaluated for biological activities, such as anticancer and antimicrobial effects.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

A study by Ghorab et al. (2017) on a series of compounds, including sulfonamide derivatives, demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as antifungal activity. This suggests that compounds with similar sulfonamide moieties, such as "N-(3,4-dimethoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide," could be explored for antimicrobial applications (Ghorab, Soliman, Alsaid, & Askar, 2017).

Anticancer Activity

Ghorab et al. (2016) synthesized novel sulfonamides with a 3,4-dimethoxyphenyl moiety, evaluated for their in vitro anticancer activity. Some compounds showed good activity as cytotoxic agents, indicating that structural elements similar to those in the compound of interest could have potential in anticancer research (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).

Sulfenic Acid Reactivity as a Redox Sensor

Research by Charles et al. (2007) on protein sulfenation highlighted the reactivity of sulfenic acids in proteins as potential redox sensors. While the specific chemical under discussion does not directly relate to protein sulfenation, the study underscores the broader relevance of sulfur-containing compounds in redox biology and could inspire research into the redox properties of sulfonamide derivatives (Charles, Schröder, May, Free, Gaffney, Wait, Begum, Heads, & Eaton, 2007).

Carbonic Anhydrase Inhibition

Ulus et al. (2016) described the synthesis of acridine-acetazolamide conjugates and their inhibition effects on various human carbonic anhydrase isoforms. This study emphasizes the potential of sulfonamide derivatives in designing inhibitors for enzymes like carbonic anhydrase, which has implications in treating conditions like glaucoma, epilepsy, and altitude sickness (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO7S2/c1-28-17-11-9-16(13-19(17)29-2)32(26,27)23(21(24)14-6-4-3-5-7-14)15-8-10-18-20(12-15)31-22(25)30-18/h8-14H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQZPYVAFFOZOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=O)S3)C(=O)C4CCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)sulfonyl-N-(2-oxo-1,3-benzoxathiol-5-yl)cyclohexanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2521135.png)

![4-butyl-1-((2-chlorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2521136.png)

![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B2521142.png)

![4-[2-(4-Chloro-3-fluorophenoxy)phenyl]-3-buten-2-one](/img/structure/B2521147.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2521150.png)

![4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid](/img/structure/B2521154.png)